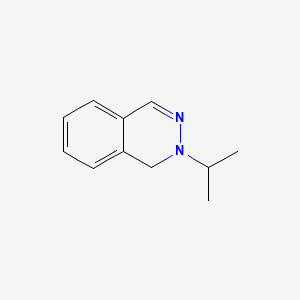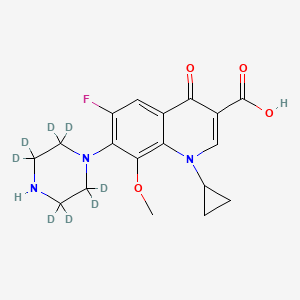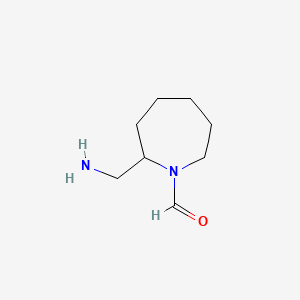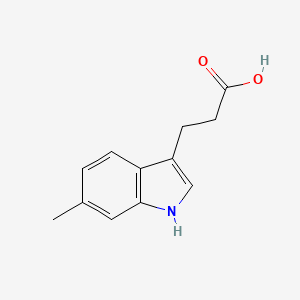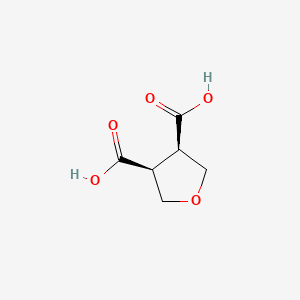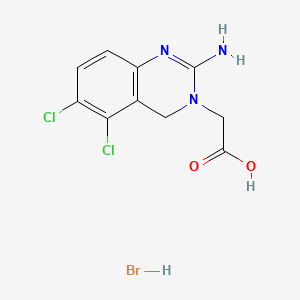
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide is a heterocyclic aromatic compound containing a quinazoline moiety substituted by amine and chlorine groups. This compound is known for its strong basic properties and is a metabolite of anagrelide .
Mechanism of Action
Target of Action
The primary target of 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide, also known as Anagrelide Impurity B, is the platelet-producing cells, specifically the megakaryocytes . These cells are responsible for the production of platelets, which play a crucial role in blood clotting. Anagrelide Impurity B acts on these cells to reduce the dangerously elevated platelet levels seen in conditions like thrombocythemia .
Mode of Action
Anagrelide Impurity B interacts with its target cells by suppressing the transcription factors necessary for the synthesis and maturation of platelet-producing cells . This interaction results in a decrease in platelet counts, which is reflected in reduced platelet counts after 7 to 14 days of administration .
Biochemical Pathways
It is known that the compound inhibits cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase a2 . This inhibition disrupts the postmitotic phase of maturation, leading to a reduction in platelet production .
Pharmacokinetics
Anagrelide, the parent compound, is known to be extensively metabolized, primarily in the liver by cytochrome p450 1a2 (cyp1a2), into two major metabolites . The impact of these properties on the bioavailability of Anagrelide Impurity B is currently unknown.
Result of Action
The molecular and cellular effects of Anagrelide Impurity B’s action primarily involve a reduction in platelet counts. This is achieved through the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . The result is a decrease in the dangerously elevated platelet levels seen in conditions like thrombocythemia .
Action Environment
It is known that the pharmacological effect of anagrelide, the parent compound, is reliant on a gradual suppression of platelet-producing cells . Therefore, factors that could potentially influence this process, such as the presence of other medications or health conditions, could potentially impact the action and efficacy of Anagrelide Impurity B.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide typically involves the reaction of 2-amino-5,6-dichloro-3(4H)-quinazoline with acetic acid and hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dichloro-3,4-dihydroquinazoline: A closely related compound with similar structural features.
Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate: Another related compound with an ethyl ester group instead of an acetic acid moiety
Uniqueness
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its strong basic nature and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2.BrH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNMMZTHKHYMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737279 |
Source


|
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194434-39-3 |
Source


|
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


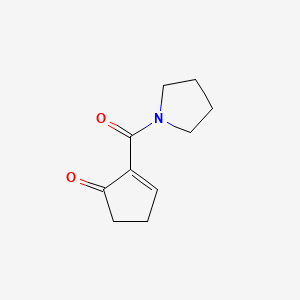
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
